molecular formula C10H13ClN2O B2432211 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride CAS No. 1427380-63-9

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride

Cat. No.: B2432211
CAS No.: 1427380-63-9
M. Wt: 212.68
InChI Key: LJVVJKCJZQUNIN-UHFFFAOYSA-N
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Description

4-Oxa-1,10-diazatricyclo[7310,5,13]trideca-5,7,9(13)-triene hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is induced to form the tricyclic core structure. This often involves the use of strong acids or bases as catalysts.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, typically by reacting with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Batch Processing: Initial synthesis steps are often carried out in batch reactors to optimize reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tricyclic structure, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride
  • 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7-diene hydrochloride

Uniqueness

Compared to similar compounds, 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride stands out due to its specific tricyclic structure and the presence of multiple reactive sites. This makes it particularly versatile in chemical synthesis and valuable in various research applications.

Properties

IUPAC Name

4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8;/h1-3,11H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVVJKCJZQUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOC3=CC=CC(=C32)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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